molecular formula C16H15BrN8O2S B2964568 8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898409-63-7

8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2964568
CAS RN: 898409-63-7
M. Wt: 463.31
InChI Key: RXXSJTOAAXQGCN-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H15BrN8O2S and its molecular weight is 463.31. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione has been explored in the context of synthesizing novel bromophenols and brominated compounds with potential biological activities. For instance, a study involving the red alga Rhodomela confervoides identified new bromophenols C-N coupled with nucleoside base derivatives, indicating a structural relationship to 8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione. These compounds were isolated from polar fractions of an ethanolic extract, and their structures were elucidated using spectroscopic and chemical methods, including HRMS and 2D NMR data (Ma et al., 2007).

Biochemical Interactions

The compound has also been studied in the context of its interactions with enzymes and biochemical pathways. For example, Kapuler, Monny, and Michelson (1970) investigated the relationship of mono- and polynucleotide conformation to catalysis by polynucleotide phosphorylase, using analogs of 8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione to understand the role of conformation in enzymatic activities. This research contributes to a deeper understanding of how the conformation of nucleoside derivatives affects enzymatic function and could have implications for drug design and molecular biology (Kapuler, Monny, & Michelson, 1970).

Reactions and Derivatives

The unique chemical structure of 8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione allows for interesting chemical reactions, leading to the formation of novel derivatives. Khaliullin and Shabalina (2020) described an unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, resulting in unexpected products. This highlights the compound's potential as a precursor in synthetic chemistry for producing new molecules with possible therapeutic applications (Khaliullin & Shabalina, 2020).

Potential Immunotherapeutic Agents

In the quest for novel immunotherapeutic agents, analogues of natural purine nucleosides have been synthesized, including structures related to 8-bromo-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione. These compounds are evaluated for their immunomodulatory effects, indicating the potential use of such derivatives in medical research, especially in the development of treatments for immune-related disorders (Nagahara et al., 1990).

properties

IUPAC Name

8-bromo-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN8O2S/c1-23-12-11(13(26)19-15(23)27)24(14(17)18-12)8-5-9-28-16-20-21-22-25(16)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXSJTOAAXQGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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